Cas no 69375-12-8 (3,3'-Diisopropylbiphenyl)

3,3'-Diisopropylbiphenyl is a biphenyl derivative featuring isopropyl substituents at the 3 and 3' positions. This compound is valued for its thermal stability and hydrophobic properties, making it suitable for high-temperature applications and as a precursor in organic synthesis. Its symmetrical structure contributes to consistent reactivity, particularly in cross-coupling reactions and polymer stabilization. The isopropyl groups enhance solubility in nonpolar solvents, facilitating its use in specialty chemical formulations. Additionally, its low volatility and robust aromatic framework make it a reliable intermediate in the production of advanced materials, such as liquid crystals and heat-resistant polymers. The compound is typically supplied in high purity to ensure optimal performance in demanding applications.
3,3'-Diisopropylbiphenyl structure
3,3'-Diisopropylbiphenyl structure
Product Name:3,3'-Diisopropylbiphenyl
CAS No:69375-12-8
MF:C18H22
MW:238.367285251617
CID:523263
PubChem ID:123562
Update Time:2025-05-20

3,3'-Diisopropylbiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,3,3'-bis(1-methylethyl)-
    • 3,3'-Diisopropylbiphenyl
    • 3,3'-bis(1-methylethyl)-1,1'-Biphenyl
    • UNII-04PB1RBS65
    • 1-propan-2-yl-3-(3-propan-2-ylphenyl)benzene
    • DTXSID50989159
    • 1,1'-Biphenyl, 3,3'-diisopropyl
    • 69375-12-8
    • Q27247667
    • 3,3'-Di(propan-2-yl)-1,1'-biphenyl
    • 1,1'-Biphenyl, 3,3'-bis(1-methylethyl)-
    • PYXYYRWLLNHRLM-UHFFFAOYSA-N
    • 04PB1RBS65
    • Inchi: 1S/C18H22/c1-13(2)15-7-5-9-17(11-15)18-10-6-8-16(12-18)14(3)4/h5-14H,1-4H3
    • InChI Key: PYXYYRWLLNHRLM-UHFFFAOYSA-N
    • SMILES: C(C)(C)C1C=CC=C(C=1)C1=CC=CC(=C1)C(C)C

Computed Properties

  • Exact Mass: 238.17226
  • Monoisotopic Mass: 238.172151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 5.8

Experimental Properties

  • Density: 0.935
  • Boiling Point: 341.8°C at 760 mmHg
  • Flash Point: 170.4°C
  • Refractive Index: 1.533
  • PSA: 0

3,3'-Diisopropylbiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D499845-50mg
3,3'-Diisopropylbiphenyl
69375-12-8
50mg
$173.00 2023-05-18
TRC
D499845-250mg
3,3'-Diisopropylbiphenyl
69375-12-8
250mg
$ 800.00 2023-09-07
TRC
D499845-500mg
3,3'-Diisopropylbiphenyl
69375-12-8
500mg
$1378.00 2023-05-18

3,3'-Diisopropylbiphenyl Related Literature

Additional information on 3,3'-Diisopropylbiphenyl

3,3'-Diisopropylbiphenyl (CAS No. 69375-12-8): An Overview of Its Properties, Applications, and Recent Research

3,3'-Diisopropylbiphenyl (CAS No. 69375-12-8) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This biphenyl derivative features two isopropyl groups attached to the 3-position of each phenyl ring, which imparts distinct chemical and physical properties. In this comprehensive overview, we will delve into the structure, synthesis, properties, and applications of 3,3'-Diisopropylbiphenyl, as well as highlight recent advancements in its research.

Structure and Synthesis

The molecular formula of 3,3'-Diisopropylbiphenyl is C18H24. The compound consists of two phenyl rings connected by a single bond, with an isopropyl group attached to the 3-position of each ring. This specific arrangement of substituents influences the compound's electronic and steric properties. The synthesis of 3,3'-Diisopropylbiphenyl can be achieved through various methods, including coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann coupling. These methods involve the reaction of aryl halides with organoboron or organocopper reagents in the presence of a palladium catalyst.

Physical and Chemical Properties

3,3'-Diisopropylbiphenyl exhibits several notable physical and chemical properties that make it valuable for various applications. It is a colorless solid at room temperature with a melting point ranging from 65 to 67°C. The compound is insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and toluene. Its molecular weight is 240.4 g/mol.

In terms of chemical reactivity, 3,3'-Diisopropylbiphenyl can undergo various transformations due to its aromatic nature and the presence of the isopropyl groups. For instance, it can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation. Additionally, the isopropyl groups can be functionalized through reactions like oxidation or reduction.

Applications in Materials Science

3,3'-Diisopropylbiphenyl finds extensive use in materials science due to its unique structural features. One significant application is in the development of liquid crystals (LCs). Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. They are widely used in display technologies such as LCDs (liquid crystal displays). The biphenyl core and the bulky isopropyl groups in 3,3'-Diisopropylbiphenyl contribute to its mesomorphic behavior, making it a valuable component in LC mixtures.

Beyond liquid crystals, 3,3'-Diisopropylbiphenyl is also utilized in the synthesis of polymers and copolymers. Its rigid biphenyl structure can enhance the mechanical strength and thermal stability of polymer materials. For example, it can be incorporated into polymeric networks to improve their performance in high-temperature applications.

Pharmaceutical Applications

In the pharmaceutical industry, 3,3'-Diisopropylbiphenyl serves as an important intermediate in the synthesis of various drugs and bioactive compounds. Its aromatic structure and functionalizable side chains make it a versatile building block for drug discovery and development. Recent research has explored its potential as a scaffold for designing novel therapeutic agents.

A study published in the Journal of Medicinal Chemistry highlighted the use of 3,3'-Diisopropylbiphenyl-based derivatives in developing new antiviral agents. The researchers found that certain modifications to the biphenyl core enhanced the antiviral activity against specific viral strains without increasing toxicity. This finding underscores the potential of 3,3'-Diisopropylbiphenyl-derived compounds in addressing unmet medical needs.

Toxicology and Safety Considerations

The safety profile of 3,3'-Diisopropylbiphenyl is an important consideration for its use in various applications. While it is generally considered safe when handled properly, it is essential to follow standard laboratory safety protocols to minimize exposure risks. Studies on its toxicological properties have shown that it has low acute toxicity but may cause skin irritation or eye damage upon prolonged contact.

To ensure safe handling and storage, it is recommended to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, storing the compound in a well-ventilated area away from heat sources and incompatible materials can help prevent accidents.

Recent Research Developments strong> p > p >The field of research surrounding 0 '- Diisoprop ylb ip hen yl strong > continues to evolve rapidly . One notable area of investigation is its potential use in organic electronics . Researchers at Stanford University have explored how 0 '- Diisopro pylbi phen yl strong > -based materials can enhance the performance of organic photovoltaic cells (OPVs) . Their findings suggest that incorporating 0 '- Diisopro pylbi phen yl strong > into OPV devices can improve charge transport efficiency , leading to higher power conversion rates . p > p >Another exciting development involves 0 '- Diisopro pylbi phen yl strong > 's role in supramolecular chemistry . Scientists at the University of Tokyo have demonstrated how 0 '- Diisopro pylbi phen yl strong > can serve as a building block for self-assembling nanostructures . These structures have potential applications in drug delivery systems , where they can encapsulate therapeutic agents for targeted release . p > p >< strong > Conclusion strong > p > p >< strong > 0 '- Diisopro pylbi phen yl strong > (CAS No . 69 , 12 - 8 ) stands out as a multifaceted compound with diverse applications across chemistry , materials science , and pharmaceutical research . Its unique structural features make it an invaluable component in various technological advancements , from liquid crystals to organic electronics . As ongoing research continues to uncover new possibilities ,< strong > 0 '- Diisopro pylbi phen yl strong > remains at the forefront of scientific innovation . p > article > < / response > (Note: The above text has been formatted using HTML tags as requested.)

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